molecular formula C18H23NO3 B217354 3-Quinuclidyl phenyl(trans-1-propenyl)glycolate CAS No. 101711-16-4

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate

Cat. No.: B217354
CAS No.: 101711-16-4
M. Wt: 301.4 g/mol
InChI Key: KXULHOPQKUGNIO-WTDSWWLTSA-N
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Description

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol It is known for its unique structure, which includes a quinuclidine moiety, a phenyl group, and a trans-1-propenyl group attached to a glycolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl phenyl(trans-1-propenyl)glycolate typically involves the esterification of quinuclidine with phenyl(trans-1-propenyl)glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Quinuclidyl phenyl(trans-1-propenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter activity. The phenyl and trans-1-propenyl groups may contribute to the compound’s binding affinity and selectivity for certain targets. The glycolate ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate is unique due to its combination of a quinuclidine moiety, phenyl group, and trans-1-propenyl group, which confer distinct chemical and biological properties. Its specific ester linkage and potential for hydrolysis differentiate it from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

101711-16-4

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-2-phenylpent-3-enoate

InChI

InChI=1S/C18H23NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h2-7,10,14,16,21H,8-9,11-13H2,1H3/b10-2+

InChI Key

KXULHOPQKUGNIO-WTDSWWLTSA-N

SMILES

CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Isomeric SMILES

C/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Canonical SMILES

CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Synonyms

3-Quinuclidyl phenyl(trans-1-propenyl)glycolate

Origin of Product

United States

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